molecular formula C11H9BrN2O2S B11077459 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11077459
M. Wt: 313.17 g/mol
InChI Key: HCYUMTVWUSXGEG-YVMONPNESA-N
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Description

5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a brominated methoxyphenyl group and a thioxodihydroimidazol-4-one core, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation reaction of 5-bromo-2-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired thioxodihydroimidazol-4-one structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pH, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted imidazol-4-one compounds .

Scientific Research Applications

5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its thioxodihydroimidazol-4-one core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H9BrN2O2S/c1-16-9-3-2-7(12)4-6(9)5-8-10(15)14-11(17)13-8/h2-5H,1H3,(H2,13,14,15,17)/b8-5-

InChI Key

HCYUMTVWUSXGEG-YVMONPNESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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